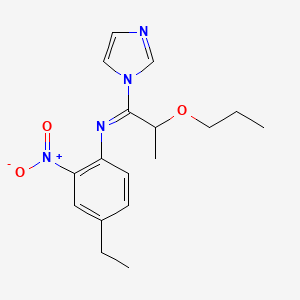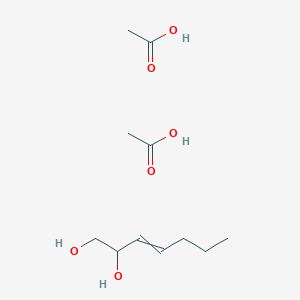
Acetic acid;hept-3-ene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;hept-3-ene-1,2-diol is an organic compound that combines the properties of acetic acid and hept-3-ene-1,2-diol Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar Hept-3-ene-1,2-diol is an unsaturated diol with a double bond at the third carbon and hydroxyl groups at the first and second carbons
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;hept-3-ene-1,2-diol can be achieved through several methods. One common approach involves the hydroboration-oxidation of hept-3-yne, followed by the esterification of the resulting hept-3-ene-1,2-diol with acetic acid. The hydroboration-oxidation reaction typically uses borane (BH3) in tetrahydrofuran (THF) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH).
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of hept-3-yne to hept-3-ene, followed by the selective oxidation of the double bond and subsequent esterification with acetic acid. Catalysts such as palladium on carbon (Pd/C) are often used for the hydrogenation step, while oxidation can be achieved using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
化学反応の分析
Types of Reactions
Acetic acid;hept-3-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The double bond in hept-3-ene-1,2-diol can be oxidized to form epoxides or diols. Common oxidizing agents include osmium tetroxide (OsO4) and potassium permanganate (KMnO4).
Reduction: The compound can be reduced to heptane-1,2-diol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: OsO4, KMnO4, H2O2
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Acetic anhydride (for esterification), alkyl halides (for etherification)
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Heptane-1,2-diol
Substitution: Esters, ethers
科学的研究の応用
Acetic acid;hept-3-ene-1,2-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of acetic acid;hept-3-ene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The double bond in the hept-3-ene moiety can undergo reactions that generate reactive intermediates, which may interact with cellular components.
類似化合物との比較
Similar Compounds
Hept-3-ene-1,2-diol: Lacks the acetic acid moiety, making it less reactive in esterification reactions.
Acetic acid;heptane-1,2-diol: Saturated analog with different chemical reactivity and physical properties.
Hept-3-yne-1,2-diol: Contains a triple bond, leading to different reactivity in hydrogenation and oxidation reactions.
Uniqueness
Acetic acid;hept-3-ene-1,2-diol is unique due to the presence of both an unsaturated diol and a carboxylic acid moiety
特性
CAS番号 |
88367-54-8 |
|---|---|
分子式 |
C11H22O6 |
分子量 |
250.29 g/mol |
IUPAC名 |
acetic acid;hept-3-ene-1,2-diol |
InChI |
InChI=1S/C7H14O2.2C2H4O2/c1-2-3-4-5-7(9)6-8;2*1-2(3)4/h4-5,7-9H,2-3,6H2,1H3;2*1H3,(H,3,4) |
InChIキー |
BIMUZHBDBFLNFO-UHFFFAOYSA-N |
正規SMILES |
CCCC=CC(CO)O.CC(=O)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Pyridin-4-yl)amino]benzoyl chloride](/img/structure/B14383976.png)
![4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine](/img/structure/B14383984.png)
![2-[6-(Diaminomethylideneamino)hexyl]guanidine;phosphoric acid](/img/structure/B14383987.png)
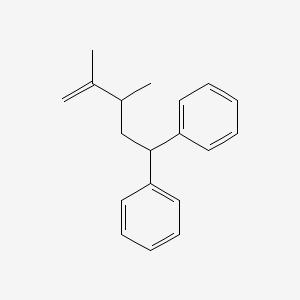

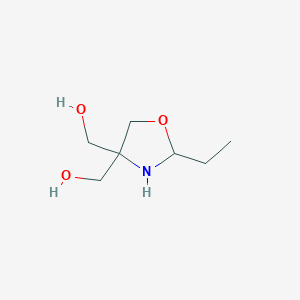
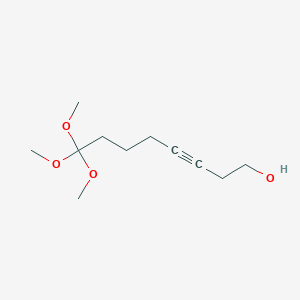
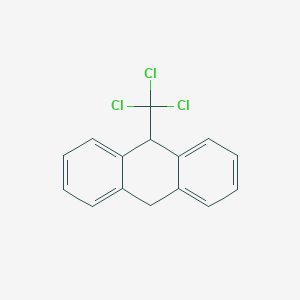
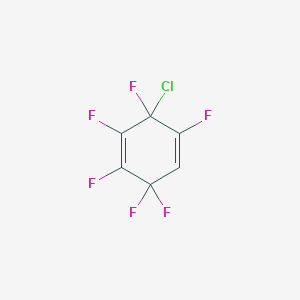

![1-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrobenzene](/img/structure/B14384055.png)
